molecular formula C15H17NO2 B2439347 (1R,7S,9S)-7-methyl-8-oxa-2-azatetracyclo[7.7.0.02,7.011,16]hexadeca-11,13,15-trien-3-one CAS No. 292045-86-4

(1R,7S,9S)-7-methyl-8-oxa-2-azatetracyclo[7.7.0.02,7.011,16]hexadeca-11,13,15-trien-3-one

Cat. No.: B2439347
CAS No.: 292045-86-4
M. Wt: 243.306
InChI Key: DOEOYRKQXAVMBR-CFVMTHIKSA-N
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Description

(4BR,9AS,10AS)-9A-Methyl-7,8,9,9A,10A,11-hexahydroindeno[1’,2’:4,5]oxazolo[3,2-A]pyridin-6(4BH)-one is a complex organic compound that belongs to the class of oxazolo[3,2-a]pyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4BR,9AS,10AS)-9A-Methyl-7,8,9,9A,10A,11-hexahydroindeno[1’,2’:4,5]oxazolo[3,2-A]pyridin-6(4BH)-one involves multiple steps, typically starting with the preparation of the indeno[1,2-a]pyridine core. This core is then subjected to various chemical reactions to introduce the oxazolo moiety. Common reagents used in these reactions include nucleophiles and electrophiles, with reaction conditions often involving specific temperatures and solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

(4BR,9AS,10AS)-9A-Methyl-7,8,9,9A,10A,11-hexahydroindeno[1’,2’:4,5]oxazolo[3,2-A]pyridin-6(4BH)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazolo[3,2-a]pyridinium salts, while reduction reactions may produce reduced derivatives of the compound .

Mechanism of Action

The mechanism of action of (4BR,9AS,10AS)-9A-Methyl-7,8,9,9A,10A,11-hexahydroindeno[1’,2’:4,5]oxazolo[3,2-A]pyridin-6(4BH)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4BR,9AS,10AS)-9A-Methyl-7,8,9,9A,10A,11-hexahydroindeno[1’,2’:4,5]oxazolo[3,2-A]pyridin-6(4BH)-one include other oxazolo[3,2-a]pyridines and oxazolo[3,2-a]pyrimidines .

Uniqueness

What sets (4BR,9AS,10AS)-9A-Methyl-7,8,9,9A,10A,11-hexahydroindeno[1’,2’:4,5]oxazolo[3,2-A]pyridin-6(4BH)-one apart is its unique structural features and the specific biological activities it exhibits. These unique properties make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

(1R,7S,9S)-7-methyl-8-oxa-2-azatetracyclo[7.7.0.02,7.011,16]hexadeca-11,13,15-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-15-8-4-7-13(17)16(15)14-11-6-3-2-5-10(11)9-12(14)18-15/h2-3,5-6,12,14H,4,7-9H2,1H3/t12-,14+,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEOYRKQXAVMBR-CFVMTHIKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(=O)N1C3C(O2)CC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC(=O)N1[C@H]3[C@@H](O2)CC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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